1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride
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Overview
Description
1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with phenyl and chlorophenylthio groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. The process often starts with the preparation of 5-chloro-2-(phenylthio)benzene, which is then reacted with ethylamine to form the intermediate compound. This intermediate undergoes further reactions with phenylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-methylpiperazine
- 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-ethylpiperazine
Comparison: Compared to its analogs, 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride may exhibit unique properties due to the presence of the phenyl group on the piperazine ring
Properties
CAS No. |
112446-57-8 |
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Molecular Formula |
C24H26Cl2N2S |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]-4-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C24H25ClN2S.ClH/c1-19(26-14-16-27(17-15-26)21-8-4-2-5-9-21)23-18-20(25)12-13-24(23)28-22-10-6-3-7-11-22;/h2-13,18-19H,14-17H2,1H3;1H |
InChI Key |
QBIBVYHSMQBRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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